(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol
Overview
Description
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol, commonly known as Carvedilol, is a beta-blocker medication that is primarily used to treat heart failure and high blood pressure. Carvedilol is a racemic mixture, meaning it contains both R and S enantiomers. However, the (1S)-enantiomer is considered to be the active form of the drug.
Mechanism of Action
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the sympathetic nervous system. This leads to a decrease in heart rate, blood pressure, and cardiac output, which in turn reduces the workload on the heart. Carvedilol also has antioxidant properties, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects. It reduces the levels of circulating catecholamines, which are hormones that stimulate the sympathetic nervous system. This leads to a decrease in heart rate, blood pressure, and cardiac output. Carvedilol also reduces the production of reactive oxygen species, which are molecules that can damage cells and tissues. This may contribute to its cardioprotective effects.
Advantages and Limitations for Lab Experiments
Carvedilol has a number of advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying cardiovascular physiology. It is also relatively easy to administer and has a low toxicity profile. However, there are some limitations to its use in lab experiments. Carvedilol has a short half-life, which may limit its usefulness in some experimental settings. It also has a relatively low potency, which may require the use of high doses in some experiments.
Future Directions
There are several future directions for research on ((1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol. One area of interest is the development of more potent and selective beta-blockers that can be used to treat cardiovascular disease. Another area of interest is the use of carvedilol in combination with other drugs to achieve better outcomes in the treatment of heart failure and hypertension. Finally, there is interest in the use of carvedilol as a potential treatment for other conditions, such as diabetes and neurodegenerative diseases.
Scientific Research Applications
Carvedilol has been extensively studied for its therapeutic effects in the treatment of heart failure, hypertension, and other cardiovascular conditions. It has been shown to have a beneficial effect on left ventricular function, reducing the risk of hospitalization and death in patients with heart failure. Carvedilol has also been shown to have a protective effect on the heart, reducing the risk of myocardial infarction and stroke in patients with hypertension.
properties
IUPAC Name |
(1S)-1-[4-(2-methylpropoxy)phenyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIRRYYGTXHVRQ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OCC(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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